(3,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-2',6'-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
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Overview
Description
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often utilized in coordination chemistry and materials science due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride typically involves multi-step organic synthesis. Key steps may include:
Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.
Functionalization of the bipyridine core: Introduction of carboxylic acid groups and other substituents through various organic reactions.
Esterification: Conversion of carboxylic acids to esters using reagents like methanol and sulfuric acid.
Formation of the monohydrochloride salt: This can be done by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the bipyridine core or other functional groups.
Substitution: Various substitution reactions can be performed on the bipyridine core or other aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Coordination Chemistry: The bipyridine core allows the compound to form stable complexes with metal ions, which can be used in catalysis and materials science.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Biology
Biological Probes: The compound may be used as a fluorescent probe or in other imaging applications due to its aromatic structure.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological applications, it may interact with specific proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to form metal complexes.
Uniqueness
The unique combination of functional groups in (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride provides it with distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
116308-50-0 |
---|---|
Molecular Formula |
C38H37ClF3N3O4 |
Molecular Weight |
692.2 g/mol |
IUPAC Name |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36F3N3O4.ClH/c1-25-32(36(45)47-3)34(31-15-10-21-42-35(31)38(39,40)41)33(26(2)43-25)37(46)48-22-20-27-16-18-30(19-17-27)44(23-28-11-6-4-7-12-28)24-29-13-8-5-9-14-29;/h4-19,21,34,43H,20,22-24H2,1-3H3;1H |
InChI Key |
XIUMJDLWAMKWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C(N=CC=C5)C(F)(F)F)C(=O)OC.Cl |
Origin of Product |
United States |
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